molecular formula C8H8BrFO2 B1288527 (5-Bromo-4-fluoro-2-methoxyphenyl)methanol CAS No. 923281-64-5

(5-Bromo-4-fluoro-2-methoxyphenyl)methanol

Cat. No.: B1288527
CAS No.: 923281-64-5
M. Wt: 235.05 g/mol
InChI Key: PIQKTQNGUGJNSD-UHFFFAOYSA-N
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Description

(5-Bromo-4-fluoro-2-methoxyphenyl)methanol is a substituted benzyl alcohol derivative with the molecular formula C₈H₇BrFO₂ and a CAS number of 923281-64-5 . It features a bromine atom at the 5-position, a fluorine atom at the 4-position, and a methoxy group at the 2-position on the aromatic ring, with a hydroxymethyl (-CH₂OH) functional group. This compound is used as a synthetic intermediate in pharmaceuticals and agrochemicals due to the electron-withdrawing effects of bromine and fluorine, which enhance reactivity in cross-coupling reactions. Its exact mass is reported as 234.00205 and 233.9621348 (depending on isotopic composition) .

Properties

IUPAC Name

(5-bromo-4-fluoro-2-methoxyphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrFO2/c1-12-8-3-7(10)6(9)2-5(8)4-11/h2-3,11H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIQKTQNGUGJNSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1CO)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60609790
Record name (5-Bromo-4-fluoro-2-methoxyphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60609790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

923281-64-5
Record name (5-Bromo-4-fluoro-2-methoxyphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60609790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-4-fluoro-2-methoxyphenyl)methanol typically involves the following steps:

    Bromination and Fluorination: The starting material, 2-methoxyphenol, undergoes bromination and fluorination to introduce the bromine and fluorine substituents at the desired positions on the aromatic ring.

    Formylation: The brominated and fluorinated intermediate is then subjected to formylation to introduce a formyl group at the para position relative to the methoxy group.

    Reduction: The formyl group is reduced to a hydroxymethyl group using a suitable reducing agent, such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-4-fluoro-2-methoxyphenyl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The compound can be further reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The bromine and fluorine substituents can be replaced with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol, potassium tert-butoxide in tert-butanol.

Major Products

    Oxidation: (5-Bromo-4-fluoro-2-methoxyphenyl)formaldehyde, (5-Bromo-4-fluoro-2-methoxybenzoic acid).

    Reduction: (5-Bromo-4-fluoro-2-methoxyphenyl)methane.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

(5-Bromo-4-fluoro-2-methoxyphenyl)methanol has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound’s derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Material Science: It is used in the synthesis of novel materials with specific electronic and optical properties.

    Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential as a drug candidate.

Mechanism of Action

The mechanism of action of (5-Bromo-4-fluoro-2-methoxyphenyl)methanol involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific derivative and its intended application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural similarities with (5-Bromo-4-fluoro-2-methoxyphenyl)methanol, differing in substituent type, position, or functional groups:

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Melting Point (°C) Key Properties/Applications
This compound C₈H₇BrFO₂ 233.96–234.00 5-Br, 4-F, 2-OCH₃, -CH₂OH Not reported High reactivity in Suzuki couplings
(5-Bromo-2-methoxyphenyl)(4-fluorophenyl)methanol C₁₄H₁₁BrFO₂ 310.31 Biphenyl system: 5-Br, 2-OCH₃, 4-F 97–99 Intermediate for chiral ligands
(5-Bromo-2-chloro-4-methoxy-phenyl)-methanol C₈H₇BrClO₂ 265.50 5-Br, 2-Cl, 4-OCH₃, -CH₂OH Not reported Enhanced stability for nucleophilic substitution
(2-Bromo-5-methoxy-4-methylphenyl)methanol C₉H₁₁BrO₂ 231.09 2-Br, 5-OCH₃, 4-CH₃, -CH₂OH Not reported Increased lipophilicity for drug delivery
5-Bromo-4-fluoro-2-hydroxybenzaldehyde C₇H₄BrFO₂ 219.01 5-Br, 4-F, 2-OH, -CHO Not reported Aldehyde group enables Schiff base synthesis

Key Differences and Implications

Electronic Effects
  • Fluorine vs. Chlorine: The target compound’s 4-fluoro substituent provides stronger electron-withdrawing effects compared to chlorine in (5-Bromo-2-chloro-4-methoxy-phenyl)-methanol. This increases electrophilicity, favoring reactions like nucleophilic aromatic substitution .
Physical Properties
  • Melting Points: Only (5-Bromo-2-methoxyphenyl)(4-fluorophenyl)methanol has a reported melting point (97–99°C), attributed to its biphenyl structure enhancing crystallinity .
  • Lipophilicity: The methyl group in (2-Bromo-5-methoxy-4-methylphenyl)methanol increases logP compared to the target compound, making it more suitable for lipid membrane penetration .

Biological Activity

(5-Bromo-4-fluoro-2-methoxyphenyl)methanol is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including interactions with enzymes and proteins, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C8H8BrFNO\text{C}_8\text{H}_8\text{BrFNO}, with a molecular weight of approximately 249.1 g/mol. The compound features a hydroxymethyl group (-CHOH), which enhances its reactivity and biological activity. Its structural components include:

  • Bromine (Br) : Enhances binding affinity to biological targets.
  • Fluorine (F) : Modifies electronic properties, influencing interactions with biomolecules.
  • Methoxy group (-OCH3) : Contributes to hydrophobic interactions.

Biological Activity

Research has shown that this compound exhibits significant biological activity through various mechanisms:

Enzyme Interactions

The compound interacts with several enzymes, particularly those involved in metabolic pathways and oxidative stress responses. Notable interactions include:

  • Mitogen-Activated Protein Kinases (MAPKs) : These enzymes play critical roles in cellular signaling related to inflammation and apoptosis. The compound may modulate these pathways, potentially offering therapeutic benefits in inflammatory diseases .
  • Oxidative Stress Enzymes : It has been identified as an inhibitor of enzymes that regulate oxidative stress, which could influence cellular redox states and protect against oxidative damage .

Cellular Effects

Studies indicate that this compound can influence cellular processes such as:

  • Gene Expression : The compound may alter the expression of genes involved in apoptosis and cell survival.
  • Metabolic Activities : It has been shown to affect metabolic pathways, potentially leading to altered cell proliferation rates.

Research Findings

A variety of studies have investigated the biological activity of this compound:

Case Studies

  • In Vitro Studies : Research involving cell lines has demonstrated that the compound can induce apoptosis in cancer cells through its action on MAPK pathways .
  • Oxidative Stress Response : Experimental models have shown that treatment with this compound reduces markers of oxidative stress, indicating potential protective effects against cellular damage .

Comparative Analysis

The following table summarizes key findings from various studies on related compounds:

Compound NameKey Biological ActivityReference
This compoundInhibits MAPK pathways; reduces oxidative stress
4-Bromo-2-fluoro-5-methylphenylmethanolPotential inhibitor of cytochrome P450 enzymes
3-Hydroxyanthranilic acid derivativesAnticancer properties; enzyme inhibition

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